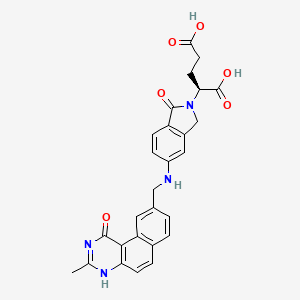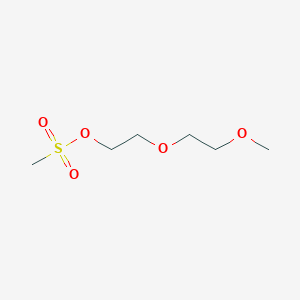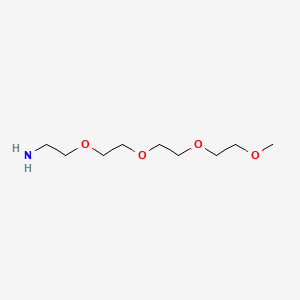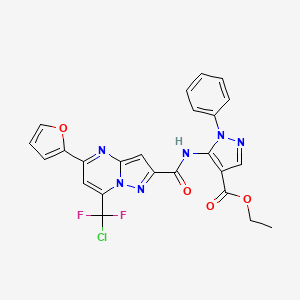
Mycro3
Übersicht
Beschreibung
Mycro 3 is a potent and selective inhibitor of Myc-associated factor X dimerization. It is an orally active compound that also inhibits the DNA binding of c-Myc. Mycro 3 has shown significant potential in the research of pancreatic cancer due to its ability to inhibit the interaction between c-Myc and Myc-associated factor X .
Wissenschaftliche Forschungsanwendungen
Mycro 3 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions involving c-Myc and Myc-associated factor X.
Biology: Studied for its effects on cell proliferation and apoptosis in cancer cells.
Medicine: Potential therapeutic agent for the treatment of pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and research tools.
Wirkmechanismus
Target of Action
Mycro3 is a small-molecule inhibitor that primarily targets the Myc-associated factor X (MAX) . MAX is a crucial component of the Myc/Max/Mxd network, a group of proteins that play significant roles in cell growth, differentiation, metabolism, and death . This compound also inhibits the DNA binding of c-Myc , a transcription factor frequently dysregulated in many human cancers .
Mode of Action
This compound operates by inhibiting the dimerization of Myc and MAX . The Myc-Max complex acts as a master transcriptional regulator, binding to specific DNA consensus sequences known as Enhancer-box (E-box) to regulate numerous genes . By inhibiting this dimerization, this compound disrupts the normal functioning of the Myc-Max complex, thereby affecting the transcription of various genes involved in cell growth and proliferation .
Biochemical Pathways
The inhibition of Myc-Max dimerization by this compound affects several biochemical pathways. Myc is an essential downstream effector of the oncogenic KRAS in the pancreas . Therefore, the inhibition of Myc-Max dimerization can impact the KRAS pathway and its downstream effects. Moreover, Myc is known to control cellular growth, survival, DNA damage repairs, histone modifications, and cellular metabolism . Therefore, the inhibition of Myc-Max by this compound can affect these processes as well.
Result of Action
The inhibition of Myc-Max dimerization by this compound has been shown to have significant therapeutic effects in mouse models of pancreatic ductal adenocarcinoma (PDA) . Treatment with this compound resulted in marked shrinkage of PDA, an increase in cancer cell apoptosis, and a reduction in cell proliferation . Furthermore, tumor growth was drastically attenuated in this compound-treated mice carrying xenografts of human pancreatic cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors within the tumor microenvironment. For instance, this compound has been shown to modulate the tumor microenvironment to promote tumor regression . Moreover, the adaptive immune system plays a vital role in the antitumor effect of pharmacologic inhibition of Myc . Therefore, factors that affect the immune system and the tumor microenvironment can potentially influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Mycro3 plays a crucial role in biochemical reactions by inhibiting the dimerization of Myc-associated factor X (MAX) and c-Myc. This inhibition prevents the binding of c-Myc to DNA, thereby disrupting the transcriptional regulation of genes involved in cell proliferation and survival . This compound interacts with several biomolecules, including enzymes and proteins such as c-Myc and MAX. The nature of these interactions is primarily inhibitory, as this compound binds to the Myc-MAX complex, preventing its dimerization and subsequent DNA binding .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma (PDA) cells, this compound induces apoptosis and reduces cell proliferation . It also influences cell signaling pathways by inhibiting the Myc-MAX interaction, leading to decreased gene expression of Myc target genes . Additionally, this compound affects cellular metabolism by disrupting the transcriptional regulation of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Myc-MAX complex, thereby preventing the dimerization of Myc and MAX. This inhibition disrupts the binding of c-Myc to DNA, leading to a decrease in the transcriptional regulation of Myc target genes . This compound also affects the tumor microenvironment by modulating the immune response. It enhances CD8 T cell function and reduces the immunosuppressive functions of regulatory T cells (Treg), thereby promoting antitumor immunity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in inhibiting tumor growth in mouse models of pancreatic cancer over a period of two months . Long-term effects of this compound include increased apoptosis and reduced cell proliferation in cancer cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its efficacy in long-term studies suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of pancreatic cancer, a dosage of 100 mg/kg administered orally daily for two months resulted in significant tumor shrinkage and increased survival time . Higher doses of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses. Threshold effects observed in these studies indicate that this compound is effective at relatively low concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the Myc-MAX interaction. This inhibition affects the transcriptional regulation of genes involved in cell proliferation, survival, and metabolism . This compound interacts with enzymes and cofactors that are part of these metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. This compound is distributed throughout the tumor microenvironment, where it exerts its effects on cancer cells and immune cells . The localization and accumulation of this compound in specific tissues have not been extensively studied, but its efficacy in tumor models suggests that it is effectively transported to and distributed within target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with the Myc-MAX complex to inhibit its dimerization and DNA binding . This localization is crucial for its activity, as the inhibition of Myc-MAX dimerization occurs within the nucleus. This compound may also undergo post-translational modifications that direct it to specific compartments or organelles, although this has not been extensively studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mycro 3 involves the preparation of ethyl 5-(7-(chlorodifluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)-1-phenyl-1H-pyrazole-4-carboxylate. The reaction conditions typically include the use of dimethyl sulfoxide as a solvent, with the compound being soluble at concentrations of up to 100 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for Mycro 3 have not been extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
Mycro 3 undergoes several types of chemical reactions, including:
Inhibition Reactions: Mycro 3 inhibits the dimerization of Myc-associated factor X and the DNA binding of c-Myc.
Interaction Reactions: It inhibits the interaction between c-Myc and Myc-associated factor X.
Common Reagents and Conditions
The common reagents used in the reactions involving Mycro 3 include dimethyl sulfoxide and other solvents that facilitate its solubility. The reaction conditions are typically mild, with the compound being stable at room temperature .
Major Products Formed
The major products formed from the reactions involving Mycro 3 are primarily related to its inhibitory effects on c-Myc and Myc-associated factor X interactions. These reactions result in the inhibition of cancer cell proliferation and increased apoptosis in pancreatic cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mycro 2: Ein weiterer Inhibitor der c-Myc- und Myc-assoziierten Faktor X-Dimerisierung.
Mycro 1: Ein Vorgänger von Mycro 3 mit ähnlichen hemmenden Eigenschaften.
Einzigartigkeit
Mycro 3 ist aufgrund seiner hohen Selektivität und Wirksamkeit als Inhibitor der Myc-assoziierten Faktor X-Dimerisierung einzigartig. Es hat ein besseres Spezifitätsprofil im Vergleich zu seinen Vorgängern, was es zu einem vielversprechenden Kandidaten für die Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNLSKYXDXQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mycro3?
A1: this compound functions by disrupting the dimerization of the MYC protein with its binding partner, MAX. [, ] This interaction is crucial for MYC's activity as a transcription factor, which regulates the expression of numerous genes involved in cell growth and proliferation. [] By inhibiting this dimerization, this compound effectively suppresses MYC-driven transcriptional activity.
Q2: What evidence supports the therapeutic potential of this compound in cancer treatment?
A2: Preclinical studies employing genetically modified mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by KRAS mutations, have demonstrated the effectiveness of this compound in inhibiting tumor growth. [, ] These studies observed significant tumor shrinkage, increased cancer cell apoptosis, and reduced cell proliferation in this compound-treated mice compared to controls. [, ] Furthermore, this compound exhibited efficacy in treating both orthotopic and heterotopic xenografts of human pancreatic cancer cell lines in NOD/SCID mice. []
Q3: Have any this compound derivatives with improved properties been developed?
A3: Yes, research efforts have led to the development of Amy22, a this compound derivative with a significantly improved therapeutic window against MYC, exceeding this compound by more than 300-fold. [] Amy22 also possesses superior physicochemical and pharmacokinetic properties, exhibiting a six-fold increase in peak blood concentration and a bioavailability exceeding 12 hours. []
Q4: How was the sequence-dependent inhibition of STAT1 by LLL3 compared to the inhibition of Myc/Max by this compound?
A4: Research using total internal reflectance fluorescence protein-binding microarrays (TIRF-PBM) revealed that while LLL3 disrupts STAT1 binding in a sequence-dependent manner, this compound inhibits Myc/Max in a sequence-independent fashion. [] This suggests that the sequence-dependent inhibition observed with STAT1 and LLL3 might be system-specific, presenting a potential target for future inhibitor design. []
Q5: Are there any known limitations or challenges associated with this compound as a therapeutic agent?
A5: While preclinical studies show promise, it's crucial to acknowledge that this compound's clinical efficacy and safety in humans remain to be established. Extensive clinical trials are necessary to fully evaluate its therapeutic potential, optimal dosing strategies, and potential adverse effects. Additionally, the emergence of resistance mechanisms to this compound, as with any targeted therapy, needs further investigation.
Q6: What future research directions are crucial for advancing this compound towards clinical application?
A6: Several key research areas are crucial for advancing this compound towards clinical application:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


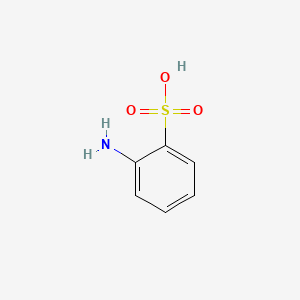
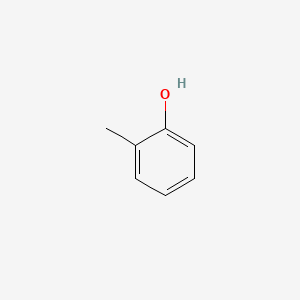
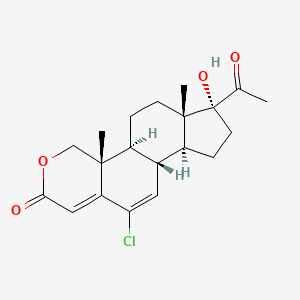
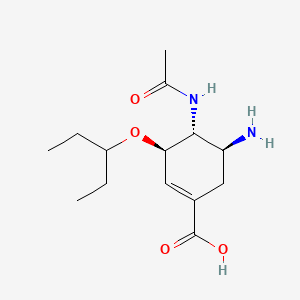

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)
